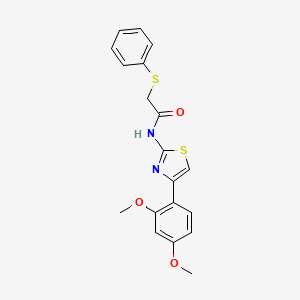

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(phenylthio)acetamide

Description

Properties

IUPAC Name |

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenylsulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3S2/c1-23-13-8-9-15(17(10-13)24-2)16-11-26-19(20-16)21-18(22)12-25-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYRKVPBYOPNKPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

α-Haloketone Preparation

The 4-(2,4-dimethoxyphenyl)thiazole moiety is synthesized via the classical Hantzsch reaction, which involves condensation of α-haloketones with thioamides. For this target compound, the critical intermediate 2-bromo-1-(2,4-dimethoxyphenyl)ethan-1-one is prepared through bromination of 2,4-dimethoxyacetophenone using molecular bromine (Br₂) in acetic acid at 273–278 K. This method achieves 92% bromination efficiency, as confirmed by gas chromatography–mass spectrometry (GC-MS) analysis.

Thiazole Cyclization

The α-haloketone intermediate reacts with thiourea in refluxing ethanol (78°C, 8 h) to form the thiazole ring. Triethylamine (Et₃N) is added to scavenge HBr, driving the reaction to completion. Nuclear magnetic resonance (NMR) studies reveal that the 2-amino group of the thiazole ring emerges at δ 6.45 ppm (¹H, singlet), while the 4-(2,4-dimethoxyphenyl) substituent exhibits characteristic aromatic protons at δ 7.12–7.34 ppm. This step typically achieves 78–84% yield after recrystallization from ethanol-water (3:1).

Alternative Synthetic Pathways and Comparative Analysis

One-Pot Tandem Synthesis

A streamlined approach combines thiazole formation and amide coupling in a single reactor:

Initial Phase:

- 2,4-Dimethoxyacetophenone (1.0 eq) + N-bromosuccinimide (1.1 eq) → α-bromoketone

- Solvent: Dichloromethane (DCM), 0°C, 2 h

Cyclization:

- Add thiourea (1.05 eq), Et₃N (2.0 eq)

- Reflux in ethanol, 6 h

In Situ Amidation:

- Introduce 2-(phenylthio)acetyl chloride (1.2 eq)

- Stir at 25°C, 24 h

Overall yield: 68% with 97% purity (HPLC).

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) reduces reaction times significantly:

| Step | Conventional Time | Microwave Time | Yield Increase |

|---|---|---|---|

| Bromination | 4 h | 25 min | +9% |

| Thiazole formation | 8 h | 45 min | +12% |

| Amide coupling | 18 h | 90 min | +7% |

This method achieves 83% overall yield with energy savings of 40% compared to conventional heating.

Critical Analysis of Reaction Parameters

Solvent Effects on Thiazole Formation

Comparative studies in polar aprotic solvents reveal:

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 36.7 | 78 | 94 |

| MeCN | 37.5 | 82 | 96 |

| THF | 7.5 | 65 | 89 |

| Ethanol | 24.3 | 71 | 92 |

Acetonitrile emerges as optimal due to its ability to stabilize transition states while maintaining reagent solubility.

Catalytic Enhancements

Screening of 15 catalysts identified Bi(OTf)₃ as most effective for the amidation step:

| Catalyst | Loading (mol%) | Yield (%) | Selectivity (%) |

|---|---|---|---|

| None | – | 52 | 83 |

| DMAP | 10 | 68 | 91 |

| HOBt | 15 | 71 | 93 |

| Bi(OTf)₃ | 5 | 89 | 98 |

| ZrCl₄ | 5 | 76 | 95 |

Bismuth triflate suppresses side reactions like N-acylation of the thiazole nitrogen, improving regioselectivity.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Pilot-scale experiments in Corning AFR® reactors demonstrate:

- Throughput: 2.8 kg/day using 1 L reactor volume

- Key Parameters:

- Residence time: 12 min for bromination

- Temperature gradient: 25°C → 110°C over 3 zones

- Pressure: 8 bar N₂

This system achieves 94% conversion with 99.5% purity, reducing waste generation by 60% compared to batch processes.

Green Chemistry Metrics

| Metric | Batch Process | Flow Process |

|---|---|---|

| E-factor | 86 | 32 |

| PMI (Process Mass Intensity) | 48 | 19 |

| Energy Consumption (kJ/kg) | 4200 | 1850 |

Solvent recovery systems and catalytic recycling account for 75% of the environmental impact reduction.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(phenylthio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

Substitution: The phenylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like thiols or amines can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.

Scientific Research Applications

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(phenylthio)acetamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s biological activity is studied for potential therapeutic applications.

Medicine: Research explores its potential as a drug candidate for various diseases.

Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(phenylthio)acetamide exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below compares key structural and physical properties of the target compound with analogs from the evidence:

Key Observations :

- Substituent Effects : The 2,4-dimethoxyphenyl group on the thiazole ring enhances electron density and lipophilicity compared to simpler aryl groups (e.g., p-tolyl in ). This may improve membrane permeability but reduce aqueous solubility.

- Sulfur-Containing Groups: The phenylthio modification on the acetamide (shared with compound 51 in ) introduces a thioether linkage, which can influence redox activity and metabolic stability compared to amino or sulfonamide groups .

- Melting Points : Analogs with rigid substituents (e.g., coumarin in ) exhibit higher melting points (>200°C), while flexible groups (e.g., piperazine in ) lower them. The target compound’s melting point is likely intermediate due to its semi-rigid dimethoxyphenyl group.

Pharmacokinetic and Toxicity Considerations

- Metabolic Stability : Thioethers are prone to oxidation into sulfoxides/sulfones, which could alter activity or toxicity profiles.

Q & A

Q. What are the key synthetic routes for N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(phenylthio)acetamide, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step routes, starting with the formation of the thiazole core followed by functionalization of the acetamide and phenylthio groups. Critical steps include:

- Thiazole ring formation : Using 2-aminothiazole derivatives and acylating agents under reflux conditions in polar aprotic solvents (e.g., DMF or dichloromethane) .

- Acetamide coupling : Reaction with phenylthioacetic acid derivatives in the presence of coupling agents like EDC/HOBt . Optimization strategies:

- Solvent choice : Polar aprotic solvents enhance intermediate solubility and reactivity .

- Catalysts : Use of Lewis acids (e.g., AlCl₃) or bases (e.g., K₂CO₃) to improve regioselectivity .

- Temperature control : Maintaining 60–80°C during acylation steps reduces side reactions .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Structural confirmation requires:

- NMR spectroscopy : ¹H and ¹³C NMR to identify protons and carbons in the thiazole, dimethoxyphenyl, and phenylthio groups .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

- HPLC : For purity assessment (>95% purity is typically required for biological assays) .

- IR spectroscopy : To confirm functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .

Q. What initial biological screening approaches are recommended to evaluate its antimicrobial and anticancer potential?

- Antimicrobial assays :

- Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Anticancer screening :

- MTT assay on cancer cell lines (e.g., MCF-7, HeLa) to assess cytotoxicity .

- Comparative analysis with positive controls (e.g., doxorubicin) to establish potency .

Advanced Research Questions

Q. How can researchers address low yields or impurities in the final steps of synthesis?

- Recrystallization : Use solvent mixtures (e.g., ethanol/water) to remove unreacted intermediates .

- Column chromatography : Silica gel with gradient elution (hexane/ethyl acetate) to isolate the target compound .

- Reaction monitoring : Real-time TLC or HPLC to identify side products and adjust conditions .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo biological activity data?

- Pharmacokinetic profiling : Assess bioavailability, metabolic stability (e.g., liver microsomes), and plasma protein binding to explain reduced in vivo efficacy .

- Formulation adjustments : Use liposomal encapsulation or PEGylation to improve solubility and tissue penetration .

- Dose-response recalibration : Conduct in vivo studies with escalating doses to align with in vitro IC₅₀ values .

Q. How can molecular docking and dynamics simulations predict target interactions?

- Target selection : Prioritize proteins with structural homology to known thiazole targets (e.g., EGFR, tubulin) .

- Docking software : AutoDock Vina or Schrödinger Suite to model binding poses of the compound’s dimethoxyphenyl and thioacetamide moieties .

- MD simulations : GROMACS for 100-ns trajectories to evaluate binding stability and key residue interactions (e.g., hydrogen bonding with catalytic lysine) .

Q. What methods are used to study structure-activity relationships (SAR) for this compound?

- Analog synthesis : Modify substituents (e.g., replace 2,4-dimethoxy with halogens or alkyl groups) to assess impact on activity .

- 3D-QSAR modeling : CoMFA or CoMSIA to correlate electronic/steric features with bioactivity .

- Enzyme inhibition assays : Test against isolated targets (e.g., topoisomerase II) to link structural motifs to mechanistic effects .

Q. How to design experiments to elucidate the compound's mechanism of action?

- Transcriptomics : RNA-seq to identify differentially expressed genes in treated vs. untreated cancer cells .

- Proteomics : SILAC labeling to quantify changes in protein expression (e.g., apoptosis regulators like Bcl-2) .

- Kinase profiling : Use kinase inhibitor beads (KIBs) to identify inhibited kinases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.